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Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the
structural elucidation of 2,2-diethylmorpholine (CAS No. 167947-91-3). In the absence of
publicly available experimental spectra, this document leverages high-fidelity predictive
modeling and foundational spectroscopic principles to present the expected Nuclear Magnetic
Resonance (*H and 3C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this
compound. Detailed experimental protocols, data interpretation, and mechanistic explanations
are provided to offer researchers, scientists, and drug development professionals a robust
framework for the characterization of this and related heterocyclic compounds.

Introduction: The Structural Imperative

2,2-diethylmorpholine is a substituted heterocyclic amine belonging to the morpholine family.
Morpholine and its derivatives are versatile building blocks in medicinal chemistry and materials
science, often imparting desirable physicochemical properties such as increased water
solubility and metabolic stability to parent molecules[1]. Accurate structural confirmation is the
bedrock of any chemical research, from discovery to application. Spectroscopic techniques
provide a non-destructive, detailed view into the molecular architecture, making them
indispensable tools.

This guide addresses the structural characterization of 2,2-diethylmorpholine through a multi-
technique spectroscopic approach. Given that experimental spectra for this specific molecule
are not widely published in scientific databases like the NIST Chemistry WebBook or the
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Spectral Database for Organic Compounds (SDBS)[2][3][4][5], we will employ a predictive
methodology. The predicted data herein are generated based on established algorithms that
consider the intricate electronic environments of the nuclei and bonds within the molecule,
offering a highly reliable approximation of experimental results[6]. This approach, grounded in
first principles and validated by extensive data on analogous structures, provides a powerful
and scientifically rigorous alternative for structural analysis.

Molecular Structure of 2,2-diethylmorpholine

The core of our analysis is the unique structure of 2,2-diethylmorpholine, which features a
quaternary carbon at the C2 position, adjacent to both the ring oxygen and two ethyl groups.
This sterically hindered arrangement significantly influences the chemical environment of
neighboring atoms, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation, providing precise
information about the connectivity and chemical environment of hydrogen (*H) and carbon (13C)
atoms.

Experimental Protocol: NMR Spectrum Acquisition

The following outlines a standardized protocol for acquiring high-resolution NMR spectra
suitable for 2,2-diethylmorpholine.

Objective: To obtain high-resolution *H and 3C{*H} NMR spectra.

Materials:

2,2-diethylmorpholine sample (approx. 5-10 mg for *H, 20-50 mg for 13C)

Deuterated chloroform (CDCIs) with 0.03% v/v Tetramethylsilane (TMS)

High-precision NMR tube (5 mm diameter)

NMR Spectrometer (e.g., 400 MHz or higher)

Methodology:
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Sample Preparation: Accurately weigh the 2,2-diethylmorpholine sample and dissolve it in
approximately 0.6 mL of CDCI3-TMS in a clean, dry vial.

Transfer: Transfer the solution into the NMR tube using a Pasteur pipette.
Instrumentation Setup:

o Insert the sample into the spectrometer's magnet.

o Lock the spectrometer onto the deuterium signal of the CDCIs solvent.

o Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical
peaks for the TMS signal.

'H NMR Acquisition:

o Acquire the spectrum using a standard pulse sequence. A 30-degree pulse angle with a
relaxation delay of 1-2 seconds is typically sufficient.

o Set the spectral width to cover the range of -1 to 10 ppm.

o Collect a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise
ratio.

13C NMR Acquisition:
o Switch the probe to the 13C nucleus frequency.

o Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon
signals appear as singlets.

o Set the spectral width to cover a range of 0 to 100 ppm, which is appropriate for aliphatic

amines.

o Alonger acquisition time and a higher number of scans (e.g., 1024 or more) are required
due to the low natural abundance of 13C.

Data Processing:
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[e]

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

o

Phase-correct the spectra.

[¢]

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for *H and 3C
spectra.

[¢]

Integrate the signals in the *H spectrum.

'H NMR Data (Predicted)

The predicted *H NMR spectrum provides a clear fingerprint of the molecule's proton
environments. The presence of the two ethyl groups on a quaternary carbon and the
morpholine ring protons results in a distinct pattern.

Predicted

Label Chemical Shift  Multiplicity Integration Assignment
(3, ppm)

a ~0.85 Triplet (t) 6H -CH2CHs

b ~1.40 Quartet (q) 4H -CH2CHs

c ~1.80 Singlet (s) 1H NH

d ~2.70 Singlet 2H -O-C-CH2-N-

e ~2.85 Triplet (t) 2H -N-CH2-CH2-0O-

f ~3.65 Triplet (t) 2H -N-CH2-CH2-O-

Interpretation:

o Ethyl Groups (a, b): The upfield triplet at ~0.85 ppm and the quartet at ~1.40 ppm are
characteristic of an ethyl group. The triplet arises from the methyl protons (a) being split by
the adjacent two methylene protons, while the quartet results from the methylene protons (b)
being split by the three methyl protons, following the n+1 rule.

e Amine Proton (c): The N-H proton signal is expected to be a broad singlet around 1.80 ppm.
Its chemical shift can be highly variable depending on solvent, concentration, and
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temperature, and it may exchange with D20, causing the peak to disappear upon addition of
a drop of D20 to the sample—a classic confirmatory test[7].

e Morpholine Ring Protons (d, e, f): The protons on the morpholine ring are diastereotopic. The
protons on the carbon adjacent to the quaternary center (C3) are predicted to appear as a
singlet around 2.70 ppm because they lack an adjacent proton for coupling. The protons on
C5 (e), adjacent to the nitrogen, are deshielded by the nitrogen and appear as a triplet
around 2.85 ppm. The protons on C6 (f), adjacent to the highly electronegative oxygen, are
the most deshielded and appear further downfield as a triplet at ~3.65 ppm|8].

3C NMR Data (Predicted)

The proton-decoupled 2C NMR spectrum is expected to show six distinct signals,
corresponding to the six unique carbon environments in the molecule.

Predicted Chemical Shift

Label Assighment
(3, ppm)

1 ~8.0 Ethyl CHs

2 ~25.0 Ethyl CH:2

3 ~45.0 Ring C5 (-CH2-N)
4 ~55.0 Ring C3 (-CH2-N)
5 ~68.0 Ring C6 (-CH2-0)
6 ~75.0 Quaternary C2

Interpretation:

o Alkyl Carbons (1, 2): The most upfield signals at ~8.0 and ~25.0 ppm correspond to the
methyl and methylene carbons of the ethyl groups, respectively[9].

e Ring Carbons (3, 4, 5): The carbons of the morpholine ring appear in the mid-field region.
The carbons adjacent to the nitrogen (C3 and C5) are expected around 45.0-55.0 ppm. The
carbon adjacent to the oxygen (C6) is significantly deshielded by the electronegative oxygen
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atom and thus appears furthest downfield among the ring CHz groups, at approximately 68.0
pPmM[10][11].

e Quaternary Carbon (6): The quaternary carbon (C2), being bonded to two carbons, a
nitrogen, and an oxygen, is the most deshielded of the sp2 carbons and is predicted to
appear around 75.0 ppm. Its signal is expected to be of lower intensity due to the lack of
Nuclear Overhauser Effect (NOE) enhancement in a proton-decoupled experiment[11].

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing
valuable information about the functional groups present.

Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR
spectra of liquid samples.

Objective: To obtain a high-quality FT-IR spectrum of neat 2,2-diethylmorpholine.
Materials:

o 2,2-diethylmorpholine sample (1-2 drops)

e FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)

e Solvent for cleaning (e.g., isopropanol)

Methodology:

o Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of
the empty crystal. This will be automatically subtracted from the sample spectrum.

o Sample Application: Place a single drop of the liquid 2,2-diethylmorpholine sample directly
onto the ATR crystal.

e Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to
produce a spectrum with a good signal-to-noise ratio over the range of 4000-600 cm™1,

© 2025 BenchChem. All rights reserved. 6/15 Tech Support


https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.benchchem.com/product/b061098?utm_src=pdf-body
https://www.benchchem.com/product/b061098?utm_src=pdf-body
https://www.benchchem.com/product/b061098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Cleaning: After analysis, clean the crystal thoroughly with a soft tissue soaked in isopropanol
and allow it to dry completely.

Expected IR Absorption Bands

The IR spectrum of 2,2-diethylmorpholine is expected to be dominated by absorptions
corresponding to its secondary amine, ether, and alkane functionalities.

Wavenumber . . . .
Vibration Type Intensity Functional Group
(cm™)
~ 3350 - 3310 N-H Stretch Weak-Medium Secondary Amine
2960 - 2850 C-H Stretch Strong Alkane (CHs, CH2)
~ 1465 C-H Bend (Scissoring)  Medium CH:2
~ 1380 C-H Bend (Rocking) Medium CHs
~ 1250 - 1020 C-N Stretch Medium Aliphatic Amine
C-O-C Asymmetric
~1120 - 1085 Strong Ether
Stretch
~ 910 - 665 N-H Wag Strong, Broad Secondary Amine

Interpretation:

» N-H Region: Aweak to medium intensity band is expected in the 3350-3310 cm~1 region,
characteristic of a secondary amine N-H stretch. This peak is typically sharper than the
broad O-H stretch of alcohols[7]. A strong, broad N-H wagging band is also expected at
lower frequencies[12].

¢ C-H Region: Strong, sharp peaks between 2960 and 2850 cm~1 are definitive for the C-H
stretching of the ethyl and morpholine methylene groups.

o Fingerprint Region (< 1500 cm~1): This region will contain a complex pattern of signals. The
most diagnostic peaks are the strong C-O-C asymmetric stretch of the ether linkage,
expected around 1100 cm~1, and the C-N stretch of the aliphatic amine. These, along with
various C-H bending vibrations, confirm the core structure of the molecule[13].
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, revealing the molecular weight and offering clues about its structure.

Experimental Protocol: Electron lonization (El) MS

EI-MS is a classic hard ionization technique that generates numerous fragments, creating a
rich and interpretable spectrum.

Objective: To obtain an El mass spectrum of 2,2-diethylmorpholine to determine its molecular
weight and fragmentation pattern.

Materials:

 Dilute solution of 2,2-diethylmorpholine in a volatile solvent (e.g., methanol or
dichloromethane)

o Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
Methodology:

o Sample Introduction: Inject the sample into the GC, which separates it from the solvent and
introduces it into the ion source. Alternatively, use a direct insertion probe for a pure sample.

« lonization: Bombard the gaseous sample molecules with high-energy electrons (typically 70
eV). This ejects an electron from the molecule, forming a positively charged molecular ion
(M+e),

o Fragmentation: The molecular ion, having excess energy, undergoes fragmentation into
smaller, characteristic ions.

o Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which
separates them based on their m/z ratio.

o Detection: An electron multiplier detects the ions, generating a mass spectrum that plots
relative abundance versus m/z.
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Proposed EI-MS Fragmentation Pathway

The fragmentation of 2,2-diethylmorpholine will be governed by the stability of the resulting
carbocations and radical species. The presence of nitrogen follows the "Nitrogen Rule," which
states that a molecule with an odd number of nitrogen atoms will have an odd nominal
molecular weight. The molecular weight of CsH17NO is 143.23, so the molecular ion peak (M*e)
is expected at m/z = 143.

The primary fragmentation pathway for aliphatic amines is a-cleavage, which involves the
breaking of a bond adjacent to the nitrogen atom.

Expected Major Fragments:

m/z Proposed Structure/Loss Comments

143 [CsH17NO] e Molecular lon (M*e)

Loss of a methyl radical from
128 [M - CH3]*
one of the ethyl groups.

Base Peak. a-cleavage

resulting in the loss of an ethyl
114 [M - CzHs]* radical. This forms a stable,

resonance-stabilized iminium

ion.

Cleavage of the C2-C3 bond

86 [CaHsNO]* )
with loss of CaHo.

38
“g'

Interpretation and Proposed Pathway:
e Molecular lon (m/z 143): The formation of the radical cation M+e.

o 0-Cleavage (Dominant Pathway): The most favorable fragmentation is the cleavage of a C-C
bond alpha to the nitrogen atom. The loss of the largest alkyl group is preferred. In this case,
cleavage of the bond between the quaternary C2 and one of the ethyl groups results in the
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loss of an ethyl radical (*CzHs, 29 Da). This generates a highly stable iminium ion at m/z 114,
which is predicted to be the base peak (the most abundant ion).

o Other Fragmentations: Loss of a methyl radical (¢*CHs, 15 Da) from an ethyl group could lead
to a fragment at m/z 128. Subsequent ring-opening and further fragmentation would lead to
smaller ions such as those observed at m/z 86 and 58.

Visualization of Spectroscopic Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.

(Z,Z-diethylmorpholine)

(Dissolve in appropriate solvent (e.g., CDCI3 for NMR))

Sample Preparation

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer
(*H & 3C) (ATR) (EI-MS)

Data Acguisition

Chemical Shifts
Coupling Constants Absorption Frequencies Molecular_lon (m/z)
. (Functional Groups) Fragmentation Pattern

Integration

Figure 1: General Spectroscopic Analysis Workflow

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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ing Opening

Further Fragments
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Figure 2: Proposed EI-MS Fragmentation Pathway
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Caption: Key fragmentations of 2,2-diethylmorpholine.

Conclusion

This guide presents a detailed, albeit predictive, spectroscopic profile of 2,2-
diethylmorpholine. The convergence of predicted data from *H NMR, 3C NMR, IR
spectroscopy, and mass spectrometry provides a cohesive and robust model for the structural
verification of this compound. The provided protocols represent standard, field-proven
methodologies, ensuring that should a physical sample be analyzed, the data obtained can be
confidently compared against the theoretical framework established herein. This synthesis of
predictive data and established analytical principles serves as a vital resource for chemists
engaged in the synthesis, characterization, and application of novel morpholine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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